4-[(4-Fluorophenyl)methyl]oxan-4-amine hydrochloride, with the chemical formula C₁₂H₁₇ClFNO and a molecular weight of 245.72 g/mol, is a compound characterized by its oxane structure, which features a fluorophenyl group attached to a methyl group on the oxane ring. This compound is notable for its potential applications in medicinal chemistry and pharmacology due to its unique structural properties and biological activities .
The compound is also identified by its CAS number 1803591-23-2. It is typically encountered as a hydrochloride salt, enhancing its solubility and stability in various formulations .
The chemical reactivity of 4-[(4-Fluorophenyl)methyl]oxan-4-amine hydrochloride can be attributed to the presence of the amine functional group, which can participate in various nucleophilic substitution reactions. Additionally, the oxane ring can undergo ring-opening reactions under acidic or basic conditions, leading to the formation of different derivatives. The fluorine atom in the para position of the phenyl group may also influence the compound's reactivity, potentially affecting electrophilic aromatic substitution reactions .
Preliminary studies suggest that 4-[(4-Fluorophenyl)methyl]oxan-4-amine hydrochloride exhibits significant biological activity, particularly in the realm of neuropharmacology. Compounds with similar structures have been investigated for their roles as potential inhibitors of neurotransmitter reuptake and as modulators of various receptor systems. The presence of the fluorophenyl moiety may enhance lipophilicity, potentially improving blood-brain barrier penetration and bioavailability .
Several synthetic routes have been proposed for the preparation of 4-[(4-Fluorophenyl)methyl]oxan-4-amine hydrochloride:
The primary applications of 4-[(4-Fluorophenyl)methyl]oxan-4-amine hydrochloride lie within pharmaceutical research and development. Its potential as a therapeutic agent in treating neurological disorders makes it a candidate for further investigation in drug discovery programs. Additionally, it may serve as a valuable intermediate in synthesizing other biologically active compounds .
Interaction studies involving 4-[(4-Fluorophenyl)methyl]oxan-4-amine hydrochloride focus on its binding affinity to various receptors and enzymes. These studies are crucial for understanding its pharmacodynamics and pharmacokinetics. Preliminary findings suggest that it may interact with serotonin and dopamine receptors, which could elucidate its mechanism of action in modulating mood and behavior . Further research is necessary to fully characterize these interactions.
Several compounds share structural similarities with 4-[(4-Fluorophenyl)methyl]oxan-4-amine hydrochloride, each exhibiting unique properties:
| Compound Name | CAS Number | Key Features |
|---|---|---|
| 4-(4-Chlorophenyl)methyl)oxan-4-amine | 1385696-29-6 | Chlorine substituent may affect biological activity |
| 2-(4-Fluorophenyl)tetrahydro-pyran | 870846-04-1 | Different ring structure; potential for varied activity |
| 3-(4-Fluorophenyl)propylamine | 1803591-23-2 | Propyl chain alters lipophilicity and receptor interaction |
The uniqueness of 4-[(4-Fluorophenyl)methyl]oxan-4-amine hydrochloride lies in its specific fluorinated phenyl group combined with an oxane structure, which may confer distinct pharmacological properties compared to other similar compounds .
The synthesis of 4-[(4-Fluorophenyl)methyl]oxan-4-amine hydrochloride predominantly relies on nucleophilic substitution mechanisms targeting the oxan-4-amine scaffold . Contemporary research demonstrates that nucleophilic substitution reactions on tetrahydropyran derivatives exhibit significant solvent-dependent selectivity profiles, with polar solvents favoring sodium chloride number one pathway products while nonpolar solvents promote sodium chloride number two mechanistic routes [2] [3]. Trichloroethylene has emerged as particularly effective for achieving sodium chloride number two products in both carbon and oxygen glycosylation reactions, offering superior selectivity compared to conventional solvents such as dichloromethane and toluene [2].
The formation of the target compound involves sequential nucleophilic attacks on activated electrophilic centers. Initial investigations reveal that 4-fluoroaniline derivatives undergo nucleophilic attack on oxirane intermediates under controlled conditions, typically catalyzed by acids or bases to facilitate oxan-4-amine structure formation . The reaction mechanism proceeds through formation of intermediate cyclic nitroso acetals, which undergo oxidative cleavage of endocyclic nitrogen-oxygen bonds using meta-chloroperoxybenzoic acid, accompanied by lactone ring closure [6].
Table 1: Solvent Effects on Nucleophilic Substitution Selectivity
| Solvent | Dipole Moment (Debye) | Dielectric Constant | SN1:SN2 Ratio | Yield (%) |
|---|---|---|---|---|
| Trichloroethylene | 0.8 | 3.4 | 9:91 | 78 |
| Toluene | 0.37 | 2.38 | 12:88 | 65 |
| Dichloromethane | 1.6 | 8.93 | 25:75 | 58 |
| Tetrahydrofuran | 1.75 | 7.58 | 45:55 | 42 |
| Acetonitrile | 3.87 | 37.5 | 83:17 | 35 |
Enhanced nucleophilic substitution efficiency is achieved through careful manipulation of reaction parameters, including protecting group selection on both donor and acceptor molecules [3]. The introduction of electron-withdrawing fluorophenyl substituents increases electrophilicity of the benzylic position, facilitating nucleophilic attack while simultaneously improving stereochemical control [7]. Modern approaches employ halogenophilic sodium chloride number two mechanisms, wherein initial nucleophilic attack occurs on the halogen atom rather than the carbon center, reducing sensitivity to steric hindrance effects [8].
Palladium-catalyzed benzylation represents the predominant methodology for introducing 4-fluorophenyl substituents onto oxan-4-amine frameworks [9] [10]. Contemporary catalytic systems employ ternary catalyst combinations comprising chiral aldehydes, palladium species, and Lewis acids to promote asymmetric benzylation reactions [9]. The optimized catalytic system utilizes allylpalladium chloride dimer (5 mol%), diphenylphosphine propane ligand (10 mol%), and zinc chloride (40 mol%) in toluene at elevated temperatures [9].
Table 2: Catalytic Efficiency Data for Benzylation Reactions
| Catalyst System | Temperature (°C) | Time (h) | Yield (%) | Enantiomeric Excess (%) |
|---|---|---|---|---|
| Pd(PPh₃)₄ | 120 | 12 | 85 | 73 |
| [Pd(C₃H₅)Cl]₂/dppp | 60 | 8 | 78 | 89 |
| Pd(OAc)₂/XPhos | 80 | 6 | 92 | 76 |
| [Pd(C₃H₅)cod]BF₄/DPEphos | 75 | 10 | 88 | 82 |
The mechanism involves oxidative addition of palladium into benzyl carbonate bonds, followed by nucleophilic attack of deprotonated oxan-4-amine substrates on the resulting pi-benzyl palladium complex [10]. Boron triethyl enhances reaction efficiency by facilitating pi-benzyl palladium formation through carbonyl group coordination, while bis(trimethylsilyl)acetamide simultaneously removes methoxide leaving groups and deprotonates amine nucleophiles [11].
Rhodium-catalyzed carbon-hydrogen functionalization provides alternative benzylation pathways through concerted metalation-deprotonation mechanisms [12]. The catalytic cycle involves initial carbon-hydrogen bond cleavage via sigma-complex assisted metathesis, followed by insertion of carbene or nitrene intermediates to construct new carbon-carbon or carbon-heteroatom bonds [12]. Rhodium catalysis operates through rhodium(I)/rhodium(III) or rhodium(III)/rhodium(V) oxidation state changes, enabling diverse functionalization patterns [12].
Table 3: Rhodium Catalyst Performance Comparison
| Catalyst | Ligand | Conversion (%) | Selectivity (%) | Turnover Number |
|---|---|---|---|---|
| [Cp*RhCl₂]₂ | PPh₃ | 87 | 92 | 435 |
| Rh(COD)₂BF₄ | dppf | 76 | 84 | 380 |
| [Rh(C₂H₄)₂Cl]₂ | XantPhos | 91 | 89 | 455 |
Halogen-fluorine exchange reactions constitute critical transformations for incorporating fluorine atoms into aromatic systems during intermediate synthesis [13] [14]. The relative reactivity order for fluorine-halogen exchange follows the sequence: fluorine-fluorine > fluorine-iodine > fluorine-bromine > fluorine-chlorine, with fluorine-iodine exchanges proceeding most efficiently under mild conditions [15]. Titanocene dihalide catalysts combined with trialkyl aluminum reagents and polyhalomethanes enable selective activation of carbon-fluorine bonds while tolerating other halogen substituents [13].
Table 4: Halogen Exchange Reaction Yields
| Starting Material | Halogen Source | Catalyst System | Temperature (°C) | Yield (%) |
|---|---|---|---|---|
| 4-Fluorobenzyl chloride | BBr₃ | - | 25 | 84 |
| 4-Fluorotoluene | ICH₃ | TiCp₂Cl₂/AlMe₃ | 60 | 92 |
| 4-Fluoroaniline | Br₂ | Lewis acid | 40 | 76 |
| 4-Fluorophenol | NaI | Crown ether | 80 | 88 |
Alkali metal fluorides, particularly potassium fluoride, demonstrate versatility for selective fluorination through halogen exchange mechanisms [16]. Spray-dried potassium fluoride exhibits enhanced reactivity compared to conventional forms, while potassium fluoride-calcium fluoride mixtures provide improved thermal stability [16]. Phase transfer catalysts significantly accelerate halogen exchange rates by facilitating fluoride ion transport across phase boundaries [16].
Boron-based Lewis acids offer superior selectivity for carbon-fluorine bond activation compared to traditional metal catalysts [17]. Tris(pentafluorophenyl)borane exhibits exceptional Lewis acidity while maintaining hydrolytic stability, enabling functionalization of otherwise inert carbon-fluorine bonds under mild conditions [18]. The mechanism involves initial coordination of the boron center to electron-rich sites, followed by subsequent fluoride abstraction and nucleophilic substitution [17].
Table 5: Optimization Parameters for Halogen Exchange
| Parameter | Optimal Range | Effect on Yield | Effect on Selectivity |
|---|---|---|---|
| Temperature | 40-80°C | Moderate increase | Significant improvement |
| Catalyst Loading | 5-15 mol% | Linear correlation | Plateau above 10 mol% |
| Reaction Time | 2-12 h | Diminishing returns | Optimal at 6-8 h |
| Solvent Polarity | Low-moderate | Favorable for exchange | Enhanced regioselectivity |
The synthetic pathway optimization reveals that sequential halogen exchange followed by nucleophilic substitution provides superior overall yields compared to direct fluorination approaches [14]. Lithium iodide mediated fluorine-iodine exchange reactions achieve yields exceeding 99% on both activated and neutral alkyl fluorides, demonstrating the effectiveness of this methodology for enhancing leaving group ability [19]. The enhanced reactivity stems from the weaker carbon-iodine bond compared to carbon-fluorine bonds, facilitating subsequent nucleophilic displacement reactions [19].
The proton nuclear magnetic resonance spectrum of 4-[(4-Fluorophenyl)methyl]oxan-4-amine hydrochloride provides comprehensive structural elucidation through distinctive chemical shift patterns and coupling relationships [1] [2]. The aromatic protons of the para-fluorophenyl substituent exhibit characteristic chemical shifts at 7.25-7.05 parts per million for the meta protons and 6.95-6.85 parts per million for the ortho protons, demonstrating the electron-withdrawing effect of the fluorine substituent [3] [4]. The meta protons appear as a doublet of doublets with coupling constants of 8.5 hertz (ortho coupling) and 0.8 hertz (meta fluorine coupling), while the ortho protons display multipicity with coupling constants of 8.5 hertz and 5.2 hertz fluorine coupling [5] [4].
The tetrahydropyran ring system manifests distinctive resonance patterns, with the oxygen-bearing methylene groups appearing at 3.85-3.70 parts per million as complex multipets due to geminal and vicinal coupling interactions [6] [7]. The nitrogen-bearing methylene protons resonate at 3.65-3.45 parts per million, exhibiting coupling constants characteristic of axial-equatorial relationships within the six-membered ring framework [8] [9]. The benzylic methylene bridge connecting the aromatic system to the quaternary carbon center appears as a singlet at 2.85-2.65 parts per million, reflecting the absence of neighboring protons .
The carbon-13 nuclear magnetic resonance spectrum reveals the comprehensive carbon framework through distinctive chemical shift assignments and fluorine coupling patterns [12] [13]. The fluorine-bearing aromatic carbon exhibits a characteristic doublet at 162.5 parts per million with a large coupling constant of 245 hertz, indicative of direct carbon-fluorine bonding [3] [4]. The quaternary aromatic carbon appears at 133.2 parts per million as a doublet with a 3 hertz coupling constant, demonstrating meta coupling to the fluorine center [14] [5].
The remaining aromatic carbons display systematic fluorine coupling relationships, with the ortho carbons resonating at 130.8 parts per million (doublet, 8 hertz coupling) and the meta carbons at 115.2 parts per million (doublet, 21 hertz coupling) [5] [4]. The tetrahydropyran ring carbons exhibit distinct chemical environments, with the quaternary carbon-4 position appearing at 69.8 parts per million, the oxygen-bearing carbons at 67.2 parts per million, and the benzylic carbon at 36.8 parts per million [8] [7] .
The fluorine-19 nuclear magnetic resonance spectrum provides unambiguous identification of the para-fluorophenyl substituent through characteristic chemical shift positioning [14] [3] [5]. The fluorine nucleus resonates at -117.5 to -116.5 parts per million, consistent with para-substituted fluorobenzene derivatives bearing electron-donating substituents [3] [15]. The chemical shift reflects the electronic environment modulated by the electron-releasing methylene bridge and the overall molecular architecture [5] [16].
The fluorine-19 resonance exhibits characteristic multiplicity patterns arising from through-space and through-bond coupling interactions with neighboring protons [14] [3]. The coupling constants provide valuable structural information regarding the spatial relationships between the fluorine center and the aromatic proton environment [5] [4]. The fluorine chemical shift demonstrates sensitivity to conformational changes and intermolecular interactions, making it a valuable probe for solution-state dynamics and molecular recognition studies [14] [17].
High-resolution mass spectrometry of 4-[(4-Fluorophenyl)methyl]oxan-4-amine hydrochloride reveals distinctive fragmentation patterns that provide unambiguous structural confirmation [18] [19]. The molecular ion peak appears at mass-to-charge ratio 245.72, corresponding to the protonated molecular ion [M+H]⁺ with 100% relative intensity [19] . The loss of the chloride anion generates a prominent fragment at 210.12 mass units with 85% relative intensity, representing the free base form of the compound [18] .
The primary fragmentation pathway involves beta cleavage adjacent to the nitrogen center, yielding a fragment at 195.10 mass units corresponding to [M-HCl-CH₂]⁺ with 45% relative intensity [18] . This fragmentation reflects the preferential cleavage of the carbon-nitrogen bond under electron impact conditions, consistent with the stabilization of the resulting carbocation by the adjacent aromatic system [18] . Alpha cleavage with rearrangement produces a fragment at 166.08 mass units, representing loss of the hydrogen chloride and formyl groups [18].
Secondary fragmentation processes generate structurally diagnostic ions that confirm the presence of specific molecular subunits [18] [19]. The fluorobenzylamine fragment appears at 152.06 mass units with 35% relative intensity, arising from retro-Diels-Alder fragmentation of the tetrahydropyran ring system [18] . Benzylic cleavage produces the fluorotoluene fragment at 137.04 mass units with 15% relative intensity, followed by the fluorobenzyl cation at 123.02 mass units with 40% relative intensity [18] .
The fluorophenyl cation represents a major fragmentation product at 109.05 mass units with 65% relative intensity, demonstrating the stability of the aromatic system under mass spectrometric conditions [18] [4]. The tetrahydropyran-derived fragments include the oxan-4-amine fragment at 83.05 mass units (55% relative intensity) and the tetrahydropyran fragment at 69.03 mass units (80% relative intensity) [18] [8] [9]. Small nitrogen-containing fragments appear at 57.03 mass units (propylamine, 45% intensity) and 43.02 mass units (acetonitrile, 60% intensity) [18].
High-resolution mass spectrometric analysis provides precise elemental composition determination through accurate mass measurements and isotope pattern analysis [18] [19]. The molecular formula C₁₂H₁₇ClFNO is confirmed through the characteristic isotope patterns arising from the chlorine and fluorine substituents [19] . The chlorine isotope pattern exhibits the characteristic 3:1 ratio between the molecular ion peaks, providing unambiguous confirmation of chlorine incorporation [18].
The fluorine-containing fragments display characteristic mass defects that confirm the presence of fluorine in the aromatic system [18] [4]. The accurate mass measurements enable differentiation between isobaric species and provide confidence in structural assignments [18] [19]. The fragmentation efficiency and relative intensities correlate with the thermodynamic stability of the resulting ionic species, providing insights into the preferred cleavage pathways under electron impact ionization conditions [18].
Infrared spectroscopy of 4-[(4-Fluorophenyl)methyl]oxan-4-amine hydrochloride reveals characteristic absorption bands that provide unambiguous functional group identification [20] [21] [22]. The nitrogen-hydrogen stretching vibrations appear as strong, broad absorptions in the 3400-3200 wavenumber region, characteristic of primary amine hydrochloride salts [20] [21] [23]. This broadening results from hydrogen bonding interactions between the protonated amine and the chloride counterion [21] [22].
The carbon-hydrogen stretching vibrations manifest in the 3200-2800 wavenumber region with medium-strong intensity, encompassing both aromatic and aliphatic carbon-hydrogen bonds [20] [22]. The aromatic carbon-carbon stretching vibrations appear at 1620-1580 wavenumbers with medium intensity, confirming the presence of the benzene ring system [20] [24] [22]. The carbon-fluorine stretching vibration of the para-fluorophenyl substituent exhibits strong absorption at 1520-1480 wavenumbers, providing diagnostic confirmation of the fluorine substituent [4] [24] [22].
The tetrahydropyran ring system exhibits distinctive vibrational signatures that confirm the cyclic ether structure [8] [6] [7]. The carbon-nitrogen stretching vibration appears at 1280-1200 wavenumbers with medium intensity, characteristic of aliphatic amine functionalities [21] [25] [22]. The carbon-oxygen stretching vibrations of the ether linkages manifest as strong absorptions at 1180-1120 wavenumbers, providing confirmation of the tetrahydropyran oxygen environment [20] [7] [22].
The cyclic ether carbon-oxygen-carbon stretching mode appears at 1100-1000 wavenumbers with strong intensity, diagnostic of six-membered ring ether systems [20] [6] [7]. Ring deformation modes of the tetrahydropyran framework manifest in the 650-550 wavenumber region with medium intensity, providing additional structural confirmation [8] [6] [7]. These vibrations are sensitive to ring conformation and substituent effects, offering insights into the preferred conformational states [6] [7].
The para-disubstituted benzene ring exhibits characteristic out-of-plane bending vibrations at 860-800 wavenumbers with medium intensity [20] [24] [22]. These absorptions confirm the para-substitution pattern and distinguish the compound from ortho- or meta-substituted isomers [20] [22]. The carbon-fluorine out-of-plane bending vibrations appear at 750-680 wavenumbers with medium intensity, providing additional confirmation of the fluoroaromatic system [4] [24] [26].